molecular formula C16H16BrN3O4 B7543098 2-(5-bromo-1,3-dioxoisoindol-2-yl)-N-(2-oxopiperidin-3-yl)propanamide

2-(5-bromo-1,3-dioxoisoindol-2-yl)-N-(2-oxopiperidin-3-yl)propanamide

Cat. No. B7543098
M. Wt: 394.22 g/mol
InChI Key: JUBHJWSGEQKLRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-bromo-1,3-dioxoisoindol-2-yl)-N-(2-oxopiperidin-3-yl)propanamide, also known as BRD4 inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

2-(5-bromo-1,3-dioxoisoindol-2-yl)-N-(2-oxopiperidin-3-yl)propanamide works by inhibiting the activity of this compound, a protein that plays a key role in the regulation of gene expression. By inhibiting the activity of this compound, this compound can prevent the expression of genes that are involved in the development and progression of cancer and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to inhibit the proliferation of cancer cells and to reduce the production of inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(5-bromo-1,3-dioxoisoindol-2-yl)-N-(2-oxopiperidin-3-yl)propanamide in lab experiments is its specificity for this compound. This allows researchers to study the role of this compound in various biological processes. However, one of the limitations of using this compound is its potential toxicity. Careful dosing and monitoring are required to ensure the safety of the researchers and the subjects involved in the experiments.

Future Directions

There are several future directions for the study of 2-(5-bromo-1,3-dioxoisoindol-2-yl)-N-(2-oxopiperidin-3-yl)propanamide. One direction is the development of more potent and selective this compound inhibitors. Another direction is the study of the role of this compound in other biological processes, such as stem cell differentiation and neurodegenerative diseases. Additionally, the use of this compound in combination with other therapies, such as chemotherapy and radiation therapy, is an area of active research.

Synthesis Methods

The synthesis of 2-(5-bromo-1,3-dioxoisoindol-2-yl)-N-(2-oxopiperidin-3-yl)propanamide is a complex process that involves several steps. The first step involves the reaction between 5-bromoanthranilic acid and phthalic anhydride to form 5-bromo-1,3-dioxoisoindoline-2-carboxylic acid. The second step involves the reaction between 5-bromo-1,3-dioxoisoindoline-2-carboxylic acid and 3-(dimethylamino)propionyl chloride to form 2-(5-bromo-1,3-dioxoisoindol-2-yl)-N,N-dimethylacetamide. The final step involves the reaction between 2-(5-bromo-1,3-dioxoisoindol-2-yl)-N,N-dimethylacetamide and 3-oxopiperidine-2-carboxylic acid to form this compound.

Scientific Research Applications

2-(5-bromo-1,3-dioxoisoindol-2-yl)-N-(2-oxopiperidin-3-yl)propanamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-cancer properties and has been used in the treatment of various types of cancer, including breast cancer, lung cancer, and leukemia. Additionally, it has been shown to have anti-inflammatory properties and has been used in the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease.

properties

IUPAC Name

2-(5-bromo-1,3-dioxoisoindol-2-yl)-N-(2-oxopiperidin-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrN3O4/c1-8(13(21)19-12-3-2-6-18-14(12)22)20-15(23)10-5-4-9(17)7-11(10)16(20)24/h4-5,7-8,12H,2-3,6H2,1H3,(H,18,22)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUBHJWSGEQKLRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1CCCNC1=O)N2C(=O)C3=C(C2=O)C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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